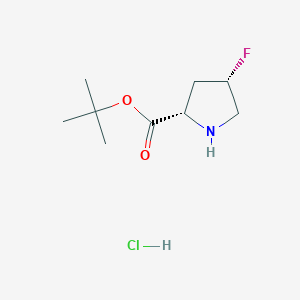
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 4-position of the pyrrolidine ring, and a hydrochloride salt form
Preparation Methods
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods provide a straightforward approach to synthesizing the compound with high efficiency and yield.
Chemical Reactions Analysis
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which can be exploited in different chemical transformations . Common reagents used in these reactions include tert-butyl hydroperoxide and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be incorporated into peptides and proteins to study their structure and function. . The unique properties of the fluorine atom and the tert-butyl group make this compound valuable for various research purposes.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the tert-butyl group contribute to the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride . These compounds share similar structural features but differ in the functional groups attached to the pyrrolidine ring. The presence of the fluorine atom in this compound imparts unique properties, such as increased hydrophobicity and reactivity, which can be advantageous in certain applications.
Properties
Molecular Formula |
C9H17ClFNO2 |
|---|---|
Molecular Weight |
225.69 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-9(2,3)13-8(12)7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 |
InChI Key |
REQKHLGHTZBGOW-LEUCUCNGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















